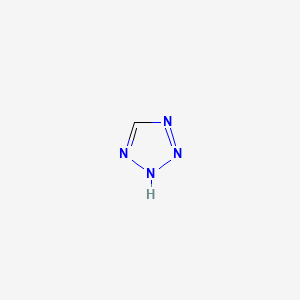

1H-Tetrazole

Description

This compound is a tetrazole tautomer where the proton is located on the 1st position. It is a tetrazole and a one-carbon compound. It is a tautomer of a 2H-tetrazole and a 5H-tetrazole.

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1H-Tetrazole for researchers

An In-depth Technical Guide to the Physicochemical Properties of 1H-Tetrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a privileged heterocyclic scaffold that has garnered significant interest across the scientific community, particularly in medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural characteristics, most notably its function as a bioisostere of the carboxylic acid group, have cemented its role in modern drug design.[4][5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource. We will delve into its structure, tautomerism, acidity, solubility, thermal stability, and spectroscopic signatures. Furthermore, this document furnishes field-proven experimental protocols for the accurate determination of these properties, ensuring scientific integrity and reproducibility in the laboratory.

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound featuring one carbon and four nitrogen atoms.[2][8] The ring is planar and aromatic, possessing a 6π-electron system that contributes to its considerable stability.[1][8] A critical feature for researchers to understand is the prototropic tautomerism of the tetrazole ring.

The 1H- and 2H-Tautomeric Equilibrium

The unsubstituted tetrazole ring exists as an equilibrium between two primary tautomeric forms: this compound and 2H-tetrazole.[5][8] A third isomer, the non-aromatic 5H-tetrazole, is generally not observed experimentally.[1][9] The position of this equilibrium is highly dependent on the physical state and the surrounding environment.

-

Solid Phase: In the crystalline solid state, the 1H-tautomer is the predominant and more stable form.[5][9]

-

Gas Phase: In the gas phase, the equilibrium shifts, and the 2H-tautomer becomes the dominant species.[5][9]

-

In Solution: The equilibrium in solution is influenced by solvent polarity. In polar solvents like DMSO and DMF, the 1H-tautomer is favored.[9]

This tautomerism is a crucial consideration in drug design and materials science, as the two forms possess different physicochemical properties, including dipole moment and hydrogen bonding capabilities, which can affect receptor binding and intermolecular interactions.[10]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications | Semantic Scholar [semanticscholar.org]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 1H-Tetrazole: A Technical Guide for Researchers

Abstract

1H-Tetrazole, a nitrogen-rich five-membered heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its remarkable stability and unique electronic properties, particularly its function as a bioisostere for carboxylic acids, have solidified its presence in numerous FDA-approved therapeutics.[3][4] This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this pivotal molecule. This guide will delve into the theoretical underpinnings, present a detailed computational protocol, and offer insights into the interpretation of the calculated properties, thereby empowering the rational design of novel tetrazole-based compounds.

Introduction: The Significance of this compound

This compound and its derivatives are integral to a wide array of scientific disciplines due to their distinctive chemical characteristics.[4] The tetrazole ring, composed of one carbon and four nitrogen atoms, imparts a high degree of metabolic stability and a planar structure.[5] While not naturally occurring, its synthetic accessibility and resistance to biological degradation make it an invaluable scaffold in drug design.[5] A primary application of this compound is its role as a bioisosteric replacement for the carboxylic acid group, a substitution that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][5]

Quantum chemical calculations offer a powerful lens through which to investigate the electronic structure and properties of this compound at the atomic level. By employing these methods, we can gain a deeper understanding of its geometry, stability, reactivity, and spectroscopic signatures. This knowledge is paramount for predicting its behavior in different chemical environments and for designing novel derivatives with tailored properties.

Theoretical Foundations: A Brief Overview

The computational methods discussed in this guide are rooted in the fundamental principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying molecular systems of this size.[6] DFT calculations aim to determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density is the central variable. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For nitrogen-rich heterocycles like this compound, the B3LYP hybrid functional has been shown to provide reliable results.[7]

The Computational Workflow: A Visual Guide

A systematic approach is essential for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the quantum chemical characterization of this compound.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for performing quantum chemical calculations on this compound using a combination of widely available software and established methods.

Software and Hardware Requirements

-

Quantum Chemistry Software: A comprehensive software package capable of performing DFT calculations is required. Popular choices include Gaussian, GAMESS, and NWChem.[8][9][10] This guide will use syntax generally applicable to these programs.

-

Molecular Visualization Software: A tool for building the initial molecular structure and visualizing the results (e.g., optimized geometry, molecular orbitals) is essential. Examples include GaussView, Avogadro, and Chemcraft.

-

Computational Resources: The computational cost of these calculations is moderate. A standard multi-core workstation is typically sufficient.

Step 1: Molecular Structure Input

The first step is to create a three-dimensional model of the this compound molecule. This can be done using the graphical interface of a molecular modeling program or by defining the atomic coordinates in a Z-matrix or Cartesian coordinate format. The initial geometry can be based on known crystal structure data to ensure a reasonable starting point for the optimization.

Caption: A 2D representation of the this compound molecule with atom labeling.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule. This is a crucial step, as many molecular properties are sensitive to the geometry.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311++G(d,p) (A Pople-style triple-zeta basis set with diffuse and polarization functions)

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

The calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, indicating that a stationary point on the potential energy surface has been reached.

Step 3: Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum energy structure and to obtain vibrational frequencies.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

A true minimum will have no imaginary frequencies. The calculated vibrational frequencies can be compared with experimental IR and Raman data for validation.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to understand the electronic structure and reactivity of this compound.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[12]

-

Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

-

Acidity (pKa) Prediction: The pKa of this compound can be estimated computationally using thermodynamic cycles. This involves calculating the Gibbs free energy of deprotonation in the gas phase and in solution (using a continuum solvation model like PCM or SMD).

-

Aromaticity (NICS): The Nucleus-Independent Chemical Shift (NICS) is a common method for quantifying aromaticity.[9] A "ghost" atom is placed at the center of the tetrazole ring, and its magnetic shielding is calculated. A negative NICS value indicates aromatic character.

Results and Interpretation: Validating the Model

The accuracy of the quantum chemical calculations should be assessed by comparing the computed properties with available experimental data.

Geometric Parameters

The calculated bond lengths and angles should be in good agreement with experimental values obtained from X-ray crystallography or gas-phase electron diffraction.

| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[8] |

| C5-N1 | 1.33 Å | 1.32 Å |

| N1-N2 | 1.34 Å | 1.33 Å |

| N2-N3 | 1.29 Å | 1.29 Å |

| N3-N4 | 1.35 Å | 1.34 Å |

| N4-C5 | 1.32 Å | 1.31 Å |

| ∠C5-N1-N2 | 108.5° | 108.3° |

| ∠N1-N2-N3 | 107.0° | 107.2° |

| ∠N2-N3-N4 | 110.5° | 110.3° |

| ∠N3-N4-C5 | 105.0° | 105.2° |

| ∠N4-C5-N1 | 109.0° | 109.0° |

Table 1: Comparison of calculated and experimental geometric parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. It is common to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (IR)[13] | Assignment |

| ν(N-H) | 3450 | 3400-3100 | N-H stretch |

| ν(C-H) | 3150 | 3100-3000 | C-H stretch |

| Ring stretch | 1550 | ~1540 | Ring stretching |

| Ring stretch | 1480 | ~1470 | Ring stretching |

| δ(N-H) | 1350 | ~1340 | N-H in-plane bend |

Table 2: Comparison of selected calculated and experimental vibrational frequencies for this compound.

Electronic Properties and Reactivity

-

HOMO-LUMO Gap: A relatively large HOMO-LUMO gap for this compound suggests high kinetic stability. The distribution of the HOMO and LUMO can provide insights into the most likely sites for nucleophilic and electrophilic attack, respectively.

-

Electrostatic Potential: The ESP map of this compound typically shows a negative potential around the nitrogen atoms (N2 and N3), indicating their nucleophilic character, and a positive potential around the N-H and C-H protons, indicating their electrophilic character. This charge distribution is crucial for its ability to participate in hydrogen bonding and other intermolecular interactions.

-

Acidity: The calculated pKa of this compound is around 4.9, which is comparable to that of carboxylic acids. This acidity is a key feature of its role as a bioisostere.

-

Aromaticity: NICS calculations for this compound typically yield negative values (e.g., NICS(0) ≈ -10 ppm), confirming its aromatic character, which contributes to its stability.[2]

Application in Drug Design: The Bioisostere Concept

The utility of this compound as a bioisostere for carboxylic acids is a direct consequence of its electronic and steric properties. Quantum chemical calculations can provide a quantitative basis for understanding this relationship.

-

Acidity: As mentioned, the calculated pKa of this compound is similar to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets.

-

Electrostatic Potential: The overall shape and charge distribution of the tetrazolate anion are similar to that of a carboxylate anion, enabling it to mimic the intermolecular interactions of a carboxylic acid.

-

Lipophilicity: While the acidity is similar, the tetrazole ring is generally more lipophilic than a carboxylic acid group, which can improve a drug's ability to cross cell membranes.

By performing calculations on both a carboxylic acid-containing drug and its tetrazole analogue, researchers can compare their electronic properties and predict whether the tetrazole will be a suitable bioisosteric replacement.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the in-depth investigation of this compound. By following the protocols outlined in this guide, researchers can obtain reliable predictions of its structure, properties, and reactivity. This computational insight is invaluable for understanding the fundamental chemistry of this important heterocycle and for driving the rational design of new pharmaceuticals and materials with enhanced performance and desired characteristics. The synergy between computational modeling and experimental work will undoubtedly continue to unlock the full potential of this compound in the years to come.

References

- Gao, G., et al. (2015). Pressure-driven electronic phase transition in the high-pressure phase of nitrogen-rich 1H-tetrazoles. Scientific Reports, 5, 1-9.

- Schleyer, P. v. R., et al. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318.

- Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.

- Valiev, M., et al. (2010). NWChem: A comprehensive and scalable open-source solution for large scale molecular simulations.

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Lopes, J. F., et al. (2001). Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. Physical Chemistry Chemical Physics, 3(17), 3541-3547.

- BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for the Functional Group Analysis of this compound.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

- Popeliers, P. L. A. (2000). Atoms in Molecules: An Introduction.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..

- Lalhruaitluanga, J., & Pachuau, Z. (2016). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. International Journal of Chemical and Physical Sciences, 5, 1-10.

- BenchChem. (2025). Introduction to the Aromaticity of this compound.

- Singh, N., & Kushwaha, N. (2022).

- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754.

- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440–8441.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094.

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

- Guidechem. (2024). Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.

- BenchChem. (2025). Theoretical and Computational Modeling of Tetrazole Compounds: A Technical Guide.

-

Wikipedia. (2024). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Verma, A., Joshi, S., & Singh, D. (2013). Tetrazole: A versatile and magnificent scaffold in medicinal chemistry. Journal of the Indian Chemical Society, 90(7), 1035-1056.

-

GAMESS. (n.d.). General Atomic and Molecular Electronic Structure System. Retrieved from [Link]

-

NWChem. (n.d.). NWChem: Open Source High-Performance Computational Chemistry. Retrieved from [Link]

-

Frontiers Media. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

National Institutes of Health. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Retrieved from [Link]

-

PubChem. (n.d.). This compound-1,5-diamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate for Pharmaceutical R&D. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational studies on tetrazole derivatives as potential high energy materials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound, 1-ethyl-5-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs in the Tetrazole Series. Retrieved from [Link]

-

Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

ACS Publications. (n.d.). The Chemistry of the Tetrazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

IOSR Journal. (n.d.). Gas Phase Computational Studies of C-Substituted Tetrazoles. Retrieved from [Link]

-

Corvine Chemicals. (n.d.). 1H Tetrazole Manufacturer & Supplier in India. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. Retrieved from [Link]

-

Radboud Repository. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings*. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic ring current - Wikipedia [en.wikipedia.org]

- 10. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. irjweb.com [irjweb.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure and polymorphism of 1H-tetrazole, a nitrogen-rich heterocyclic compound of significant interest in pharmaceuticals and energetic materials.[1][2] Understanding the solid-state chemistry of this molecule is paramount for controlling its physical properties, such as solubility, stability, and energy content. This document synthesizes crystallographic data, thermodynamic principles, and analytical methodologies to offer a holistic perspective on the polymorphic behavior of this compound.

Introduction: The Significance of this compound and Its Polymorphism

This compound (CH₂N₄) is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[3] Its structure is characterized by a high nitrogen content (80%) and significant delocalization energy, contributing to its use as a bioisostere for carboxylic acids in drug design and as a foundational component in the development of high-energy-density materials (HEDMs).[1][4][5] The physical and chemical properties of this compound in the solid state are dictated by its crystal structure. The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, has profound implications for its practical applications. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, dissolution rates, and stability, all of which are critical parameters in drug development and the formulation of energetic materials.

The Known Polymorphs of this compound

At ambient conditions, this compound exists as a crystalline solid. High-pressure studies have been instrumental in identifying and characterizing its polymorphic forms. To date, the most well-documented polymorphs are Phase I and Phase II.

Phase I: The Ambient Pressure Polymorph

Under ambient temperature and pressure, this compound crystallizes in a form designated as Phase I. In this phase, each this compound molecule is connected to six neighboring molecules through a network of hydrogen bonds.[4] These interactions involve N–H···N and bifurcated C–H···N hydrogen bonds, forming a two-dimensional network sheet.[6] The distance between these neighboring sheets is approximately 3.35 Å, comparable to the interlayer spacing in graphite.[6]

Phase II: The High-Pressure Polymorph

Upon the application of high pressure, this compound undergoes a reversible crystalline-to-crystalline phase transition to what is known as Phase II.[6][7] This transition is observed to occur at pressures above approximately 2.6 to 3 GPa and is accompanied by a significant volume collapse of about 18% at 4.4 GPa.[4][8][9]

There has been some evolution in the understanding of the crystal structure of Phase II. Initial reports suggested a structure with two non-equivalent molecules in the unit cell.[7] However, more recent and detailed studies combining in situ X-ray and neutron diffraction have refined the structure of Phase II, determining it to have a P1 space group with one molecule per unit cell.[4][7][8] This high-pressure phase is characterized by a dimer-like structure.[4][9] The hydrogen bonding network is also altered in Phase II, with changes in the distances between interacting atoms. For instance, the N1···N4 distance decreases, while the C5···N2 distance shortens significantly, indicating a strengthening of these interactions under pressure.[4]

Crystallographic Data of this compound Polymorphs

The following table summarizes the key crystallographic data for the known polymorphs of this compound. It is important to note that the data for Phase II is pressure-dependent.

| Parameter | Phase I (Ambient Pressure) | Phase II (High Pressure) |

| Symmetry | Triclinic[6] | Triclinic[4][7] |

| Space Group | P1 (assumed based on triclinic symmetry) | P1[4][7] |

| Molecules per Unit Cell (Z) | 2 (in some earlier reports) | 1[4][7][8] |

| Key Intermolecular Interactions | N–H···N and bifurcated C–H···N hydrogen bonds forming 2D sheets.[6] | Dimer-like structure with modified hydrogen bond distances.[4][9] |

| Transition Pressure | N/A | ~2.6 - 3 GPa[4][8] |

Thermodynamics of Phase Transitions

The transition from Phase I to Phase II is a first-order phase transition, as evidenced by the abrupt change in volume.[10] The application of pressure increases the Gibbs free energy of the system, and the transition to a more compact crystal structure (Phase II) becomes thermodynamically favorable. Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the enthalpy of the different phases, confirming that the experimentally determined structure of Phase II is indeed more stable at high pressures.[10]

Further increasing the pressure on this compound can lead to amorphization and eventually, reversible polymerization.[4][8] The polymerization is thought to occur through carbon-nitrogen bonding rather than nitrogen-nitrogen bonding.[8] These high-pressure phenomena are crucial for understanding the behavior of this compound under extreme conditions, which is relevant for its application in energetic materials.

Experimental and Computational Methodologies

The study of this compound polymorphism relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

5.1.1. High-Pressure X-ray Diffraction (XRD)

This is the primary technique for determining the crystal structure of different polymorphs under pressure.

-

Step 1: Sample Loading. A small single crystal or polycrystalline powder of this compound is loaded into a diamond anvil cell (DAC) along with a pressure-transmitting medium and a pressure calibrant (e.g., a ruby sphere).

-

Step 2: Pressure Application. The pressure inside the DAC is gradually increased.

-

Step 3: Data Collection. At various pressure points, synchrotron X-ray diffraction patterns are collected.

-

Step 4: Structure Solution and Refinement. The diffraction data is used to solve and refine the crystal structure of the phase present at that pressure.

5.1.2. Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are sensitive to changes in the molecular environment and bonding, making them excellent tools for detecting phase transitions.

-

Step 1: Sample Preparation. The sample is loaded into a DAC suitable for spectroscopic measurements.

-

Step 2: Spectral Acquisition. Raman or IR spectra are collected as the pressure is incrementally increased.

-

Step 3: Analysis. The appearance of new peaks, disappearance of existing peaks, or abrupt shifts in peak positions are indicative of a phase transition. These spectral changes provide information about the changes in the hydrogen bonding network and molecular geometry.[4][8]

Computational Approaches

5.2.1. Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the properties of different polymorphs.

-

Step 1: Structure Input. The crystal structures of the different polymorphs are used as input.

-

Step 2: Geometry Optimization. The geometries of the unit cells and the atomic positions are optimized.

-

Step 3: Property Calculation. Various properties such as total energy, enthalpy, vibrational frequencies, and electronic band structure are calculated.

-

Step 4: Analysis. By comparing the calculated enthalpies of different polymorphs at various pressures, the transition pressure can be predicted. The calculated vibrational spectra can be compared with experimental data to validate the structural models.[11][12]

Visualizing Polymorphic Relationships and Workflows

Diagram of this compound Polymorphism

Caption: Phase transitions of this compound under varying pressure.

Experimental Workflow for Polymorph Characterization

Caption: Integrated experimental and computational workflow.

Conclusion

The polymorphism of this compound is a critical area of study with direct implications for its application in both the pharmaceutical and materials science sectors. The transition from the ambient pressure Phase I to the high-pressure Phase II is well-documented, though the precise structural details of Phase II have been a subject of refinement. The intricate network of hydrogen bonds plays a dominant role in the crystal packing and the response of the material to external pressure. A multi-technique approach, combining high-pressure experimental methods with advanced computational modeling, is essential for a comprehensive understanding of the polymorphic landscape of this compound and for the rational design of new materials with tailored properties.

References

-

The crystal structure of this compound. (a) Triclinic symmetry in... - ResearchGate. Available at: [Link]

-

Gao, D., et al. (2021). Phase transition and chemical reactivity of this compound under high pressure up to 100 GPa. Physical Chemistry Chemical Physics. Available at: [Link]

-

Phase transition and chemical reactivity of this compound under high pressure up to 100 GPa. (2021). Physical Chemistry Chemical Physics. Available at: [Link]

-

Ambient and high-pressure crystal structures for this compound. The... - ResearchGate. Available at: [Link]

-

A new polymorph of 5,5′-(ethane-1,2-diyl)bis(this compound). (2012). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Phase Transition and Chemical Reactivity of this compound under High Pressure up to 100 GPa - ResearchGate. Available at: [Link]

-

Pressure-driven electronic phase transition in the high-pressure phase of nitrogen-rich 1H-tetrazoles. (2017). RSC Advances. Available at: [Link]

-

Jiménez-Sandoval, O., et al. (1997). Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Tetrazole - Wikipedia. Available at: [Link]

-

Computational studies on tetrazole derivatives as potential high energy materials | Request PDF - ResearchGate. Available at: [Link]

-

New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties | Request PDF - ResearchGate. Available at: [Link]

-

(a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I... - ResearchGate. Available at: [Link]

-

Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties - ResearchGate. Available at: [Link]

-

This compound-1,5-diamine | CH4N6 | CID 307904 - PubChem. Available at: [Link]

-

Synthesis, structural and computational studies of new tetrazole derivatives - ResearchGate. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available at: [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). Molecules. Available at: [Link]

-

Gas Phase Computational Studies of C-Substituted Tetrazoles - IOSR Journal. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available at: [Link]

-

This compound | CH2N4 | CID 67519 - PubChem - NIH. Available at: [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION - CORE. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - NIH. Available at: [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. Available at: [Link]

-

5-Vinyl-1H-tetrazole - MDPI. Available at: [Link]

-

Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of other 1H-tetrazoles a | Download Table - ResearchGate. Available at: [Link]

-

Synthesis and spectroscopic properties of new bis-tetrazoles - ResearchGate. Available at: [Link]

-

Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4 O), its Anion 1-Oxido-5H-tetrazolate (CN4 O- ) and Bis(1-hydroxytetrazol-5-yl)triazene - PubMed. Available at: [Link]

-

View of Synthesis, Characterization of Some this compound Derivatives From 3-Aminoacetophene & 3-Amino Phenol. Available at: [Link]

-

Absorption Spectra and Structure of Some Tetrazoles | Journal of the American Chemical Society. Available at: [Link]

-

The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism | Request PDF - ResearchGate. Available at: [Link]

-

Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles - ResearchGate. Available at: [Link]

-

(a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PubMed. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. Phase transition and chemical reactivity of this compound under high pressure up to 100 GPa - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phase transition and chemical reactivity of this compound under high pressure up to 100 GPa - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

solubility of 1H-Tetrazole in organic solvents

An In-depth Technical Guide to the Solubility of 1H-Tetrazole in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Critical Role of Solubility in the Application of this compound

This compound is a unique heterocyclic compound, a five-membered aromatic ring composed of one carbon and four nitrogen atoms.[1][2] In the realm of medicinal chemistry and drug development, it is highly valued as a bioisostere—a chemical substitute—for the carboxylic acid group.[3][4][5] This substitution can enhance crucial drug-like properties such as lipophilicity, metabolic stability, and potency, and it is a core component in over 20 FDA-approved drugs for a wide range of therapies, including antihypertensive and anticancer treatments.[1][3][5]

Beyond pharmaceuticals, tetrazole derivatives are integral to materials science, agriculture, and even as components in high-energy materials.[1][5] The efficacy of this compound in any of these applications—from its synthesis and purification to its formulation and biological activity—is fundamentally governed by its solubility. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for innovation and practical application.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound. We will move beyond simple data points to explore the underlying physicochemical principles, provide field-proven experimental protocols, and offer a practical framework for handling and utilizing this potent molecule.

Part 1: Foundational Safety and Handling Protocols

Trustworthiness Mandate: Before any experimental work, safety is the paramount consideration. This compound is not a benign substance; it is classified as a flammable and explosive solid.[2][6][7] It can decompose rapidly and explosively if heated above its melting point (155-157°C) or subjected to shock, friction, or other ignition sources.[7][8] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A foundational layer of safety is the correct use of PPE. All personnel handling this compound must wear:

-

Eye Protection: Tightly fitting safety goggles or a full-face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[8][9]

-

Protective Clothing: A flame-resistant lab coat is mandatory.[8][9]

-

Respiratory Protection: In cases of insufficient ventilation or when handling the powder, a full-face respirator with appropriate cartridges should be used to avoid inhaling dust.[6][8]

Safe Handling and Storage

-

Ventilation: All handling of this compound must occur in a well-ventilated chemical fume hood.[6][9]

-

Ignition Sources: Eliminate all potential ignition sources. This includes open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools and ensure all equipment is properly grounded.[8][9]

-

Handling: Avoid grinding, shock, or friction.[8] Minimize dust generation when working with the solid form.[6]

-

Storage: Store this compound in its original container in a cool, dry, well-ventilated, and fireproof location.[6][9] It must be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][8]

Part 2: The Physicochemical Drivers of this compound Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium. For this compound, its molecular structure dictates its interactions with different solvents. The key principle is "like dissolves like," which is governed by polarity, hydrogen bonding capacity, and other intermolecular forces.[10]

-

Molecular Structure: this compound is a polar molecule. The presence of four nitrogen atoms and the N-H bond makes it both a hydrogen bond donor and acceptor.[11]

-

Acidity: It is a weak acid with a pKa of approximately 4.9, comparable to that of carboxylic acids.[4][11] This acidity is crucial for its role as a bioisostere and influences its interactions in protic solvents.[4]

-

Tautomerism: this compound exists in tautomeric equilibrium with 2H-Tetrazole. In the solid state and in polar solvents like DMSO, the 1H tautomer is predominant.[4][12]

The interplay of these factors means this compound is most soluble in polar solvents, particularly those capable of hydrogen bonding.

Caption: Workflow for experimental solubility determination.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.

-

Causality: Using an excess of the solid ensures that the resulting solution is truly saturated, which is the definition of solubility at equilibrium.

-

-

Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: Dissolution is not instantaneous. Continuous agitation and a long equilibration time are necessary to ensure the system has reached a thermodynamic steady state where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Causality: Failure to completely remove undissolved solid is the most common source of error, leading to an overestimation of solubility. Filtration is a critical self-validating step.

-

-

Concentration Analysis: Accurately determine the concentration of this compound in the filtered supernatant.

-

Gravimetric Method (Simple & Robust): Accurately weigh a specific volume of the supernatant, gently evaporate the solvent under reduced pressure, and weigh the remaining solid residue.

-

Chromatographic Method (High Precision): Dilute an exact volume of the supernatant with a suitable mobile phase and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Causality: Using a calibrated analytical method ensures the trustworthiness and reproducibility of the final solubility value.

-

Protocol: Purification by Recrystallization

Recrystallization leverages the principle that the solubility of most solids increases with temperature. It is a powerful technique for purifying crude this compound.

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Sources

- 1. Page loading... [guidechem.com]

- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. giantchemsolutions.com [giantchemsolutions.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazole - Wikipedia [en.wikipedia.org]

Introduction: The Privileged Status of the 1H-Tetrazole Scaffold

An In-Depth Technical Guide to the Electronic Properties of the 1H-Tetrazole Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core electronic properties of the this compound ring, a pivotal scaffold in modern medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the causal relationships that make this heterocycle an indispensable tool in drug design, particularly as a bioisostere for the carboxylic acid group.

The this compound is a five-membered heterocyclic ring containing one carbon and four nitrogen atoms. While not found in nature, its unique electronic architecture has garnered immense interest, leading to its incorporation into numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam. Its prevalence is largely due to its function as a metabolically stable isostere of the carboxylic acid group, offering a strategic alternative for modulating physicochemical properties in drug candidates. This guide will dissect the fundamental electronic characteristics—aromaticity, electron distribution, acidity, and hydrogen bonding capabilities—that underpin its utility.

Fundamental Electronic Characteristics

The behavior and function of the this compound ring are dictated by its distinct electronic structure.

Aromaticity and Stability

The this compound ring is an aromatic system. It is a planar, cyclic molecule with a continuous system of overlapping p-orbitals containing six π-electrons, thereby satisfying Hückel's rule (4n+2). This electron delocalization confers significant thermodynamic stability upon the ring.

The parent tetrazole exists as two aromatic tautomers, 1H- and 2H-tetrazole. In the solid phase, the 1H-tautomer is generally the more stable and predominant form, which is the focus of this guide. This inherent stability makes the tetrazole ring a robust scaffold that can withstand various synthetic transformations and resist metabolic degradation.

Electron Distribution and Resonance

The presence of four nitrogen atoms makes the tetrazole ring an electron-rich, π-excessive system. However, due to the high electronegativity of the nitrogen atoms, the ring as a whole acts as an electron-withdrawing group. The π-electrons are delocalized across the entire ring, a feature that is crucial for the stabilization of its conjugate base, the tetrazolate anion.

This delocalization can be represented by several resonance structures, which illustrate how the negative charge of the deprotonated form is distributed among the four nitrogen atoms.

Caption: Resonance delocalization of the negative charge in the 1H-tetrazolate anion.

Acidity and pKa

A defining electronic feature of the this compound ring is its acidity. The proton on the N1 nitrogen is acidic, with a pKa of approximately 4.9 for the parent compound. This value is remarkably similar to that of carboxylic acids (e.g., acetic acid, pKa ~4.76). Consequently, at physiological pH (~7.4), the this compound ring is predominantly deprotonated, existing as the tetrazolate anion.

This acidity is a direct result of the aromatic stabilization of the conjugate base. The delocalization of the negative charge over the four ring nitrogens, as depicted above, significantly stabilizes the anion, facilitating the release of the proton. The electronic nature of the substituent at the C5 position can modulate this acidity; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.

The this compound as a Carboxylic Acid Bioisostere

The concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a cornerstone of rational drug design. The this compound ring is the most widely recognized and successful bioisostere for the carboxylic acid group.

The justification for this bioisosteric relationship is rooted in their shared electronic properties:

-

Comparable Acidity: As discussed, both groups possess similar pKa values and exist as anions under physiological conditions. This is critical for mimicking ionic interactions with biological targets, such as the basic residues (e.g., Arginine, Lysine) found in receptor binding pockets.

-

Delocalized Anionic Charge: Both the tetrazolate and carboxylate anions feature a delocalized negative charge spread over multiple atoms, resulting in a similar electrostatic potential.

-

Hydrogen Bonding: The nitrogen atoms of the tetrazolate anion act as strong hydrogen bond acceptors, analogous to the oxygen atoms of the carboxylate group.

-

Planar Geometry: The planar structure of the tetrazole ring mimics the planar nature of the carboxylic acid group.

Comparative Physicochemical Properties

The following table provides a quantitative comparison between a representative carboxylic acid and its tetrazole bioisostere.

| Property | Benzoic Acid | 5-Phenyl-1H-tetrazole | Rationale for Similarity |

| Structure | C₆H₅COOH | C₆H₅CN₄H | Bioisosteric Replacement |

| pKa | ~4.2 | ~4.4 | Similar acidic proton, resonance-stabilized anion |

| cLogP | 1.87 | 1.75 | Similar lipophilicity profile |

Data compiled from various chemical databases and literature sources.

Key Differences and Design Considerations

While an excellent mimic, the this compound is not a perfect substitute. A critical difference is its size. The hydrogen-bonding environment around a tetrazolate anion extends approximately 1.2 Å further from the core of the molecule compared to a carboxylate. This steric difference means that the target protein's binding site must have sufficient flexibility to accommodate the larger ring and form optimal hydrogen bonds.

The primary advantages of this bioisosteric replacement in drug development often include:

-

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.

-

Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing oral bioavailability.

Experimental and Computational Analysis of Electronic Properties

Validating the electronic properties of novel tetrazole derivatives is a critical step in the research and development process. This involves a combination of experimental protocols and computational modeling.

Experimental Protocol: Determination of pKa by UV-Spectrophotometry

This protocol describes a self-validating system for accurately determining the acidity of a tetrazole derivative. The underlying principle is that the UV-Vis absorption spectra of the protonated (H-Tz) and deprotonated (Tz⁻) forms of the tetrazole differ. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Methodology Workflow

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 5-substituted 1H-tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science.[1][2][3][4] The primary focus is on the robust and widely utilized [3+2] cycloaddition reaction between organic nitriles and an azide source, most commonly sodium azide.[2] This document elucidates the underlying reaction mechanisms, explores various catalytic systems from traditional Lewis acids to modern heterogeneous and green catalysts, and offers step-by-step experimental procedures.[5][6][7][8] Crucially, it emphasizes the stringent safety protocols required when handling highly toxic and potentially explosive azide reagents.[9][10][11] Characterization data and troubleshooting insights are also provided to equip researchers with the necessary tools for successful synthesis and validation.

Introduction: The Significance of the 1H-Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone in modern drug design.[1][3][12] It is frequently employed as a bioisosteric replacement for the carboxylic acid group in pharmaceuticals, offering similar acidity (pKa) and spatial properties while enhancing metabolic stability and lipophilicity.[1][13][14] This has led to its incorporation into numerous FDA-approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin.[1][12][14] Beyond pharmaceuticals, tetrazole derivatives are integral to materials science, serving as ligands in coordination chemistry, components in information recording systems, and high-energy materials like propellants and explosives.[6][15]

The most direct and versatile route to 5-substituted 1H-tetrazoles is the formal [3+2] cycloaddition of an azide source with a nitrile.[2][16] This guide will focus on this pivotal transformation, providing the theoretical grounding and practical protocols to empower researchers in their synthetic endeavors.

The [3+2] Cycloaddition of Nitriles and Azides: Mechanism and Catalysis

The reaction of a nitrile (R-C≡N) with an azide (N₃⁻) to form a 5-substituted this compound is a powerful synthetic tool. While often depicted as a concerted cycloaddition, evidence suggests the mechanism can be more complex and is influenced by the reaction conditions, particularly the nature of the azide species and the presence of a catalyst.[16][17]

Mechanistic Considerations

The precise mechanism of the azide-nitrile cycloaddition has been a subject of debate. Density functional theory (DFT) calculations and experimental evidence suggest that the pathway can vary:[16][17][18]

-

Concerted [3+2] Cycloaddition: This is the traditionally accepted mechanism, particularly when organic azides are used. It involves a single transition state leading directly to the tetrazole ring.[16]

-

Stepwise Addition-Cyclization: When using azide salts like sodium azide (NaN₃), especially in the presence of a catalyst, the reaction may proceed in a stepwise manner. This involves the nucleophilic attack of the azide anion on the nitrile carbon, which is activated by the catalyst, to form an intermediate imidoyl azide.[16][18] This intermediate then undergoes intramolecular cyclization to yield the tetrazole anion, which is subsequently protonated upon workup.

The activation of the nitrile by a Lewis or Brønsted acid catalyst is crucial for enhancing the reaction rate and allowing the use of milder conditions.[5] The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[8][19]

Caption: Generalized mechanism for catalyzed tetrazole synthesis.

Evolution of Catalytic Systems

A variety of catalysts have been developed to facilitate the azide-nitrile cycloaddition, moving from hazardous stoichiometric reagents to more efficient and environmentally benign catalytic systems.

-

Early Methods: Initial syntheses often involved the in-situ generation of highly toxic and explosive hydrazoic acid (HN₃) or the use of organotin azides, which pose significant safety and toxicity concerns.[20]

-

Lewis Acid Catalysis: The breakthrough by Sharpless and co-workers demonstrated that zinc salts (e.g., ZnBr₂) could effectively catalyze the reaction in water, offering a much safer and more environmentally friendly alternative.[5][21] Other Lewis acids like AlCl₃, BF₃·OEt₂, and various metal salts have also been employed.[6]

-

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts have been developed. Examples include silica sulfuric acid,[6][22] zeolites,[20] and metal nanoparticles.[2][23] These systems offer advantages in terms of operational simplicity and alignment with green chemistry principles.[24][25][26]

-

Green Chemistry Approaches: Recent research has focused on developing even more sustainable protocols. This includes the use of water as a solvent,[21] microwave-assisted synthesis to reduce reaction times,[5][27] and the use of biodegradable or metal-free catalysts like L-proline.[5]

Safety First: Handling Azide Reagents

WARNING: Sodium azide (NaN₃) is acutely toxic and potentially explosive. It must be handled with extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11][28] It can cause a rapid drop in blood pressure, dizziness, and headache.[9][11]

-

Explosion Hazard:

-

NaN₃ can decompose violently upon heating (above 275 °C) or severe shock.[9][10]

-

It reacts with acids (including strong Brønsted and Lewis acids used in the reaction) to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[10][11] This is the most significant hazard in tetrazole synthesis.

-

Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides.[10][11] NEVER use metal spatulas to handle solid sodium azide and avoid contact with metal pipes or equipment containing these metals.[10][28] Use ceramic or plastic spatulas.

-

-

Waste Disposal: Azide-containing waste is hazardous. Quench any residual azide carefully before disposal according to institutional safety guidelines. Never pour azide solutions down the drain, as explosive metal azides can form in the plumbing.[28]

Emergency Procedures: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][29] If inhaled, move to fresh air immediately.[29]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 5-substituted 1H-tetrazoles using two different catalytic systems.

Protocol 1: Classic Lewis Acid Catalysis - Zinc(II) Bromide in Water

This protocol is adapted from the robust and widely cited method developed by Demko and Sharpless, which offers a safer alternative to older procedures by using water as the solvent.[5][21]

Materials:

-

Organic nitrile (10 mmol, 1.0 equiv)

-

Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

-

Zinc bromide (ZnBr₂) (5 mmol, 0.5 equiv)

-

Deionized water (20 mL)

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (5 mmol), and deionized water (20 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C oil bath temperature) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture to pH ~1 by adding 3M HCl while stirring in the fume hood. This step protonates the tetrazole salt and neutralizes any excess azide, but will generate some HN₃ - ensure adequate ventilation .

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-substituted this compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.[6]

Caption: Workflow for ZnBr₂-catalyzed tetrazole synthesis.

Protocol 2: Heterogeneous "Green" Catalysis - Silica Sulfuric Acid in DMF

This protocol utilizes a solid-supported acid catalyst, which simplifies the workup procedure as the catalyst can be removed by simple filtration.[6][22]

Materials:

-

Organic nitrile (1 mmol, 1.0 equiv)

-

Sodium azide (NaN₃) (1.2 mmol, 1.2 equiv)

-

Silica sulfuric acid (SSA) (500 mg)

-

N,N-Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a suspension of the organic nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF (10 mL).[6]

-

Causality: SSA acts as a solid Brønsted acid catalyst, protonating and activating the nitrile.[6] DMF is a polar aprotic solvent that effectively dissolves the reagents.

-

-

Reaction: Heat the suspension to reflux (or a specified temperature, e.g., 120 °C) with stirring.[6] Monitor the reaction by TLC (typically 4-12 hours).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid silica sulfuric acid catalyst can be recovered by filtration. Wash the filtered solid with a small amount of ethyl acetate.

-

Trustworthiness: The ability to filter off the catalyst simplifies the workup, reducing the need for aqueous extraction to remove a soluble acid. The recovered catalyst can often be reused.[25]

-

-

Product Isolation: Evaporate the solvent from the filtrate under vacuum to obtain the crude product.[6]

-

Purification: Purify the crude product by recrystallization or by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[6]

Product Characterization

The synthesized 5-substituted this compound should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | A broad singlet for the N-H proton, typically downfield (>10 ppm in DMSO-d₆), which may sometimes not be observed.[6][30] Aromatic and aliphatic protons will appear in their expected regions. For 5-phenyl-1H-tetrazole, aromatic protons appear around δ 7.6-8.1 ppm in DMSO-d₆.[6] |

| ¹³C NMR | The tetrazole carbon (C5) typically appears in the range of δ 150-160 ppm.[30] |

| FT-IR | Characteristic peaks include N-H stretching (broad, ~2500-3200 cm⁻¹), C=N and N=N stretching within the ring (~1400-1600 cm⁻¹), and ring bending vibrations.[6][30] |

| Mass Spectrometry | ESI-MS will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.[6] |

| Melting Point | A sharp melting point consistent with literature values indicates high purity.[6] |

Table 1: Typical Spectroscopic Data for 5-Phenyl-1H-tetrazole [6]

| Data Type | Value |

|---|---|

| Appearance | White needles |

| Melting Point | 215–216 °C |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.05 (d, 2H), 7.61 (m, 3H) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 155.9, 131.7, 129.9, 127.4, 124.6 |

| ESI-MS (m/z) | 145 [M-H]⁻ |

| IR (cm⁻¹) | 2916, 1609, 1564, 1485 |

References

-

Organic Chemistry Portal. (n.d.). This compound synthesis. Retrieved from [Link]

- Bentiss, F., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Molecules, 24(13), 2439.

- Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11696-11703.

- Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216.

- Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 15631482.

- Su, W., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.

- Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Retrieved from [Link]

- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Authorea Preprints.

- Paul, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- Al-Adhami, M. A., et al. (2022). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 7(4), 3469-3479.

- Habibi, D., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(12), 3499-3504.

- El-Faham, A., et al. (2020). A review: Recent progress on the synthetic routes to 1(5)-substituted 1H-Tetrazoles and its analogs. Journal of Heterocyclic Chemistry, 57(9), 3217-3248.

- Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.

-

University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

- Paul, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.

-

Kennesaw State University. (n.d.). Procedure for Working with Sodium Azide. Retrieved from [Link]

- Shaterian, H. R., & Ranjbar, M. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 143-148.

- Xiong, Y., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20.

-

Yale Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (n.d.).

- Ghorbani-Vaghei, R., & Malaeke, S. (2018). Benign synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide employing SO3H-carbon as an efficient heterogeneous catalyst. Asian Journal of Green Chemistry, 2(2), 125-134.

- Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(19), 7349-7352.

- Su, W., et al. (2010).

- Habibi, D., et al. (2011).